molecular formula C12H20O8 B1228848 Parasorboside CAS No. 33276-04-9

Parasorboside

Cat. No.: B1228848
CAS No.: 33276-04-9
M. Wt: 292.28 g/mol
InChI Key: MGRDPWLWGQMMGX-KQSBPNOMSA-N
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Description

Parasorboside is a defense-related polyketide glycoside predominantly found in Gerbera hybrida (Asteraceae). It is synthesized via a type III polyketide synthase (PKS) pathway initiated by gerbera 2-pyrone synthase 1 (G2PS1), which produces triacetolactone (TAL), a linear triketide intermediate . This compound is characterized as a 3,5-dihydroxyhexanoic acid derivative conjugated with a glucose moiety, forming a glycosidic lactone. It plays a critical role in plant defense against pathogens like Botrytis cinerea and herbivores, acting as both a preformed and stress-induced metabolite . Its biosynthesis involves two short-chain dehydrogenase/reductases (SDRs), GRED1 and GRED2, which catalyze the reduction of a linear triketide intermediate before lactonization .

Properties

CAS No.

33276-04-9

Molecular Formula

C12H20O8

Molecular Weight

292.28 g/mol

IUPAC Name

(4S,6S)-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-one

InChI

InChI=1S/C12H20O8/c1-5-2-6(3-8(14)18-5)19-12-11(17)10(16)9(15)7(4-13)20-12/h5-7,9-13,15-17H,2-4H2,1H3/t5-,6-,7+,9+,10-,11+,12+/m0/s1

InChI Key

MGRDPWLWGQMMGX-KQSBPNOMSA-N

SMILES

CC1CC(CC(=O)O1)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C[C@H]1C[C@@H](CC(=O)O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC1CC(CC(=O)O1)OC2C(C(C(C(O2)CO)O)O)O

Other CAS No.

33276-04-9

Synonyms

parasorboside

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Parasorboside shares structural and biosynthetic similarities with several polyketide-derived compounds in Gerbera hybrida. Below is a detailed comparison:

Gerberin

  • Structure : Gerberin is a 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one glucoside, differing from this compound in the position of hydroxyl groups and lactone ring formation .
  • Biosynthesis : Both compounds originate from TAL. Gerberin is produced when the linear triketide intermediate undergoes spontaneous lactonization without reduction by GRED1/GRED2. This compound forms when GRED1/GRED2 reduce the proximal keto group of the intermediate before lactonization .
  • Biological Role : Gerberin exhibits antifungal activity but is less effective than this compound in conferring resistance to powdery mildew. Transgenic gerbera lines lacking GRED1/GRED2 accumulate gerberin instead of this compound and show increased susceptibility to pathogens .
  • Distribution : Gerberin is abundant in floral tissues (e.g., petals, carpels), while this compound dominates in vegetative tissues (e.g., young leaves, stems) .

5-Hydroxyhexanoic Acid 3-O-β-D-Glucoside

  • Structure : A linear glucosylated triketide intermediate, lacking the lactone ring present in this compound and gerberin .
  • Biosynthesis : This compound is a precursor in the shared gerberin/parasorboside pathway. It accumulates when lactonization is blocked, indicating its role as a branch-point metabolite .
  • Biological Role : It serves as a biomarker for resistance to powdery mildew, particularly in gerbera cultivars with low this compound levels .

Gerberinside (4-Hydroxy-5-Methylcoumarin Glucoside)

  • Structure : A pentaketide-derived coumarin glucoside, structurally distinct from this compound but linked to the same PKS pathway .
  • Biosynthesis: Synthesized by G2PS2/G2PS3, which utilize medium-chain acyl-CoA starters.
  • Biological Role : Exhibits strong antifungal activity and is a key biomarker for resistance to powdery mildew .

Data Table: Key Features of this compound and Related Compounds

Compound Structure Type Biosynthetic Enzymes Key Tissues Role in Defense Reference ID
This compound Glucosidic lactone G2PS1, GRED1, GRED2 Young leaves, stems Antifungal, antifeedant
Gerberin Glucosidic lactone G2PS1 (no reductase) Petals, carpels Antifungal
5-Hydroxyhexanoic acid 3-O-β-D-glucoside Linear glucoside G2PS1, partial GRED1/GRED2 All tissues Resistance biomarker
Gerberinside Coumarin glucoside G2PS2, G2PS3 Leaves, flowers Antifungal

Mechanistic Insights and Evolutionary Context

  • Branch-Point Enzymes : GRED1 and GRED2 determine the metabolic flux toward this compound by reducing the proximal keto group of the triketide intermediate. In their absence, spontaneous lactonization favors gerberin .
  • Evolutionary Conservation : The reduction strategy in this compound biosynthesis mirrors microbial PKS systems, where ketoreductases (KRs) modify linear intermediates before cyclization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Parasorboside
Reactant of Route 2
Parasorboside

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